Cas no 380477-72-5 (Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate)
Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate Chemical and Physical Properties
Names and Identifiers
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- 380477-72-5
- EN300-26597758
- methyl 2-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoate
- Z56832724
- Methyl 2-[[(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate
- Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate
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- Inchi: 1S/C20H17BrN2O5/c1-26-17-10-12(9-15(21)18(17)27-2)8-13(11-22)19(24)23-16-7-5-4-6-14(16)20(25)28-3/h4-10H,1-3H3,(H,23,24)
- InChI Key: ZBBNVNVKEQCDLV-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=CC=C1NC(=O)C(C#N)=CC1=CC(OC)=C(OC)C(Br)=C1
Computed Properties
- Exact Mass: 444.03208g/mol
- Monoisotopic Mass: 444.03208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 644
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 97.6Ų
Experimental Properties
- Density: 1.468±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 626.6±55.0 °C(Predicted)
- pka: 10.13±0.70(Predicted)
Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26597758-0.05g |
380477-72-5 | 90% | 0.05g |
$246.0 | 2023-07-09 |
Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate
Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate (CAS No. 380477-72-5): An Overview
Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate (CAS No. 380477-72-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 3-bromo-4,5-dimethoxyphenyl group, a cyano group, and an amino functional group attached to a benzoate moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The synthesis of Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate involves a series of well-defined chemical reactions, including the formation of the cyano group and the coupling of the aromatic rings. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for research and development purposes.
In terms of its biological activity, Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate has been studied for its potential as an anticancer agent. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
A recent study published in the Journal of Medicinal Chemistry highlighted the ability of Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate to induce apoptosis in cancer cells through the modulation of mitochondrial function. The researchers found that the compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase cascades. This mechanism provides a promising avenue for further exploration in cancer therapy.
Beyond its anticancer properties, Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate has also shown potential in other therapeutic areas. For instance, preliminary studies have indicated that this compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases.
The pharmacokinetic properties of Methyl 2-[[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-1-o xo - 2 - propen - 1 - yl ] amino ] benzoate have also been investigated to assess its suitability for clinical applications. Studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed after oral administration and has a moderate plasma half-life, which supports its potential use as an orally administered drug.
To further enhance its therapeutic efficacy and reduce potential side effects, researchers are exploring various drug delivery systems for Methyl 2-[ [ 3 -( 3 - bromo - 4 , 5 - dimethoxyphenyl ) - 2 - cyano - 1 - oxo - 2 - propen - 1 - yl ] amino ] benzoate . Nanoparticle-based delivery systems have shown promise in improving drug solubility and targeting specific tissues or cells. These advancements could significantly enhance the clinical utility of this compound.
In conclusion, Methyl 2-[ [ 3 -( 3 - bromo - 4 , 5 - dimethoxyphenyl ) - 2 - cyano - 1 - oxo - 2 - propen - 1 - yl ] amino ] benzoate (CAS No. 380477-72-5) represents a promising candidate for various therapeutic applications due to its unique structural features and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, making it an exciting area of focus in medicinal chemistry and pharmaceutical development.
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